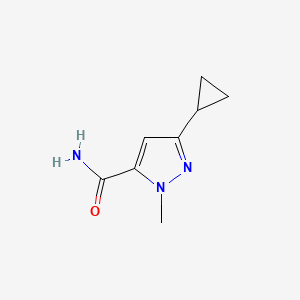
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
The compound 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a derivative of benzophenone with specific substituents that alter its chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity of benzophenone derivatives and related structures, which can be extrapolated to understand the potential behavior of the compound .
Synthesis Analysis
The synthesis of benzophenone derivatives often involves photochemical reactions or the use of oxidative systems. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone resulted in the formation of a substituted amino ketone . Similarly, benzophenone-sensitized reactions can lead to the formation of various heterocyclic compounds, as seen in the synthesis of triazapentaphene and other derivatives . These methods could potentially be adapted for the synthesis of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives can be complex, with the potential for disorder in substituent groups, as observed in the redetermination of the structure of 4-chloro-2',4',6'-triethylbenzophenone . This suggests that the molecular structure of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone could also exhibit such complexities, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Benzophenone and its derivatives participate in a variety of chemical reactions. For example, the addition of nucleophiles to benzophenone derivatives can lead to Michael-type nucleophilic addition, as seen with sulfur- and oxygen-containing nucleophiles . The reactivity of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone towards different nucleophiles would be an interesting area of study, potentially leading to a range of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can be elucidated through techniques such as cyclic voltammetry (CV) and UV-vis spectra, as demonstrated in the study of benzo[1,2-b:4,5-b']dichalcogenophenes . These methods could be employed to determine the electrochemical and optical properties of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone. Additionally, the presence of chloro substituents can affect the addition modes in reactions, as seen with chloro-substituted 1,4-benzoquinones , which could also be relevant for understanding the properties of the compound .
Scientific Research Applications
Metabolism and Toxicological Aspects
- Metabolism in Liver Microsomes: A study by Watanabe et al. (2015) investigated the metabolism of Benzophenone-3 (BP-3), a compound related to 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, in rat and human liver microsomes. It was found that BP-3 underwent complex metabolic transformations, leading to various metabolites with different estrogenic and anti-androgenic activities.
Environmental Impact and Pollution
- Presence in Environment: The study by Zhang et al. (2011) revealed the widespread presence of benzophenone-type UV filters, including derivatives of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, in sediment and sewage sludge. This indicates environmental contamination from these compounds.
Transformation and Degradation
- Transformation in Water Treatment: Liu et al. (2016) in their study, found that benzophenone compounds like 4-hydroxyl benzophenone can undergo transformation during the chlorination disinfection process in water treatment, producing various toxic by-products (Liu et al., 2016).
Usage in Consumer Products
- Detection in Food Products: The work of Van Hoeck et al. (2010) demonstrated the presence of benzophenone and 4-methylbenzophenone, similar to the compound of interest, in breakfast cereals, pointing to its usage in food packaging.
Medical Research
- Anti-Tumor Properties: Research by Prabhakar et al. (2006) found that certain benzophenone analogues, related to 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, exhibit anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells.
Photocatalytic Reactions
- Generation and Interception of Isobenzofurans: Faragher and Gilchrist (1976) explored how 2-(α-bromoalkyl)benzophenones, closely related to the compound , can be involved in generating isobenzofurans, which are crucial for specific photocatalytic reactions (Faragher & Gilchrist, 1976).
Chemical Analysis and Detection
- Method for Determination in Human Serum: Tarazona et al. (2013) developed an analytical method for determining benzophenone-3 and its main metabolites in human serum, highlighting the importance of these compounds in biological monitoring (Tarazona et al., 2013).
Material Science
- Use in Hybrid Materials: A study by Hu et al. (2009) showed the use of a benzophenone derivative in creating a laminar hybrid material exhibiting single-chain magnet behavior, indicating potential applications in material science.
Human Health and Safety
- Permeation through Human Skin: Janjua et al. (2008) studied the percutaneous absorption of benzophenone-3 in humans, which shares structural similarities with 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone. They found that these compounds can penetrate human skin and enter the bloodstream (Janjua et al., 2008).
Safety And Hazards
Safety precautions include keeping the substance out of reach of children, avoiding contact with skin and eyes, and using personal protective equipment as required4. It should be handled under inert gas and protected from moisture4.
Future Directions
The future directions of 2,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone are not specified in the search results. However, given its potential applications in various fields1, it may continue to be a subject of interest in scientific research.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.
properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJICFXIPBQLDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643446 | |
| Record name | (2,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898789-23-6 | |
| Record name | Methanone, (2,4-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)



![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)
![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)




